molecular formula C23H16FNO4 B2565834 2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide CAS No. 923256-72-8

2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No.: B2565834
CAS No.: 923256-72-8
M. Wt: 389.382
InChI Key: DZWRHAMVQMITIV-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a chromene scaffold substituted at position 2 with a 2-methoxyphenyl group and at position 6 with a fluorinated benzamide moiety. Its molecular formula is C₂₃H₁₆FNO₄, with a molecular weight of 389.38 g/mol. The chromene core (4H-chromen-4-one) is a bicyclic system with a ketone group at position 4, contributing to its planar aromatic structure.

Key structural features include:

  • Chromene ring: Provides a rigid, conjugated system influencing electronic transitions and fluorescence properties.
  • 2-Methoxy group: An electron-donating substituent that may stabilize the chromene system via resonance and affect intermolecular interactions.
  • 2-Fluorobenzamide: The fluorine atom at the ortho position of the benzamide moiety modulates electronic density and metabolic stability.

Synthetic routes for analogous compounds (e.g., triazole derivatives) involve multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclization steps, as outlined in . Spectroscopic characterization (IR, NMR, MS) confirms functional groups such as C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) .

Properties

IUPAC Name

2-fluoro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRHAMVQMITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions, followed by cyclization.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and an aluminum chloride catalyst.

    Amidation: The final step involves the formation of the benzamide linkage through the reaction of the fluoro-substituted chromenone with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the chromenone moiety can interact with specific amino acid residues, leading to inhibition or activation of the target protein. This compound may also modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound A and Analogues

Compound Name Chromene Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Compound A 2-(2-Methoxyphenyl) 2-Fluoro C₂₃H₁₆FNO₄ 389.38 Fluorescence studies; drug screening
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-(2-Fluorophenyl) H (unsubstituted) C₂₂H₁₅FNO₃ 376.36 Structural analog with reduced lipophilicity
4-Chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-(3-Methylphenyl) 4-Chloro C₂₃H₁₇ClNO₃ 406.84 Screening compound (ChemDiv F264-0122)
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 2-Phenyl 4-Bromo C₂₂H₁₄BrNO₃ 420.3 Increased molecular weight; halogen effects
4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-(2-Methoxyphenyl) 4-Chloro C₂₃H₁₇ClNO₄ 422.84 Chlorine vs. fluorine substituent comparison

Key Observations:

Substituent Position and Electronic Effects: The 2-methoxy group on the chromene’s aryl ring (Compound A) donates electrons via resonance, stabilizing the chromene system compared to electron-withdrawing groups (e.g., 2-fluorophenyl in ). This affects fluorescence intensity, as methoxy groups enhance π→π* transitions . Halogen Effects: Replacing fluorine with chlorine or bromine increases molecular weight and lipophilicity (ClogP: F = 3.5 vs.

Spectroscopic Properties :

  • IR spectra of benzamide derivatives show consistent C=O stretches (1663–1682 cm⁻¹), but tautomeric forms (e.g., triazole-thione vs. thiol) in related compounds affect NH and S-H vibrations .
  • Fluorescence studies on methoxy-substituted benzamides (e.g., ) suggest Compound A may exhibit stronger emission than halogenated analogs due to electron-donating effects.

Crystallographic and Computational Insights

  • Crystal structures of related benzamides (e.g., ) reveal planar chromene systems stabilized by intramolecular hydrogen bonds. The 2-methoxy group in Compound A may induce torsional angles that affect packing efficiency.
  • SHELXL refinements () and Mercury CSD analyses () enable comparison of molecular conformations and intermolecular interactions across analogues.

Biological Activity

The compound 2-fluoro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a novel member of the benzamide class, characterized by its unique structural features that include a fluorine atom and a chromenone moiety. Its molecular formula is C23H16FNO3C_{23}H_{16}FNO_3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This article explores its biological activity, focusing on its medicinal potential and related research findings.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the chromenone structure is particularly noteworthy, as it has been associated with various pharmacological effects.

Compound Structural Features Biological Activity
This compoundBenzamide with methoxy and fluorine groupsPotential anticancer and anti-inflammatory activity
4-Oxo-4H-chromen-6-carboxylic acidCarboxylic acid instead of amideAntimicrobial properties
3-Fluoro-N-(methoxyphenyl)benzamideDifferent position of fluorineAntidepressant effects

Anticancer Properties

Research indicates that compounds within the benzamide class exhibit significant anticancer properties. Specifically, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that the chromenone moiety enhances these effects by interacting with specific cellular targets.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. The presence of the methoxy group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is crucial for developing therapeutics aimed at inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values obtained were comparable to those of established anticancer agents.
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases. This pathway is crucial for mediating cell death in cancer therapy.
  • Animal Models : In vivo experiments using xenograft models have shown that treatment with this compound leads to significant tumor regression without notable toxicity, highlighting its potential as a safe therapeutic option.

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